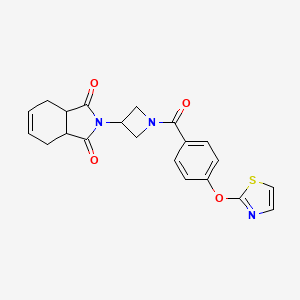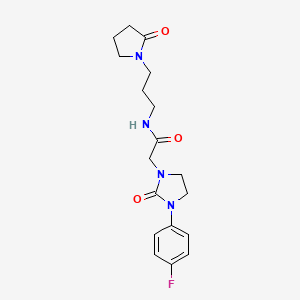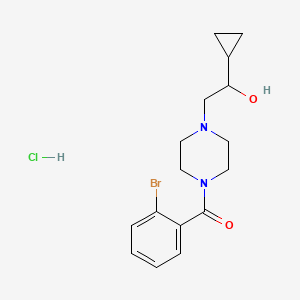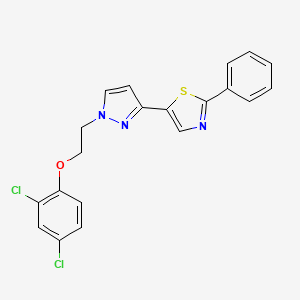
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichlorophenyl 2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)ethyl ether is a useful research compound. Its molecular formula is C20H15Cl2N3OS and its molecular weight is 416.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research involving the synthesis and structural characterization of related compounds, such as isostructural thiazoles and pyrazoles, often aims to explore their potential applications in material science, pharmaceuticals, and chemical synthesis. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) detailed the synthesis and crystal structure analysis of isostructural thiazoles, highlighting methodologies that could be applicable for understanding the structural properties of 2,4-Dichlorophenyl compounds (Kariuki et al., 2021).
Regioselective Synthesis
Machado et al. (2011) described the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, showcasing a technique that could be relevant for the targeted synthesis of complex molecules like 2,4-Dichlorophenyl compounds, potentially enhancing their yield and purity (Machado et al., 2011).
Antioxidant Phenolic Compounds Research
Studies on the isolation and identification of antioxidant compounds from natural sources, such as walnut kernels by Zhang et al. (2009), may not directly relate to synthetic compounds like 2,4-Dichlorophenyl ethers but underscore the ongoing interest in discovering compounds with significant biological activities, including potential antioxidant properties (Zhang et al., 2009).
Synthesis for Anticancer Applications
The synthesis of novel compounds for evaluating their anticancer properties, as conducted by Gomha, Salah, and Abdelhamid (2014), who synthesized novel thiadiazoles and thiazoles incorporating a pyrazole moiety, illustrates the potential for 2,4-Dichlorophenyl compounds to be explored in similar biomedical applications, given their structural complexity and potential for biological activity (Gomha et al., 2014).
Advanced Material Applications
Research into novel polymeric materials, such as the work by Hwang and Chen (2001) on poly(aryl ether)s with isolated chromophores, highlights the potential for incorporating complex molecules like 2,4-Dichlorophenyl ethers into new materials with unique optical, electronic, or structural properties (Hwang & Chen, 2001).
Propiedades
IUPAC Name |
5-[1-[2-(2,4-dichlorophenoxy)ethyl]pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3OS/c21-15-6-7-18(16(22)12-15)26-11-10-25-9-8-17(24-25)19-13-23-20(27-19)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFPFSHHKXZYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)CCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
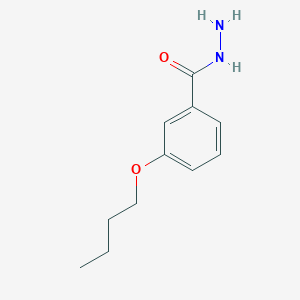
![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)
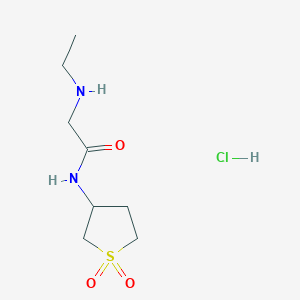
![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)



